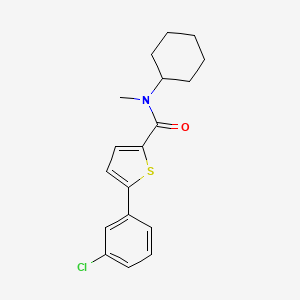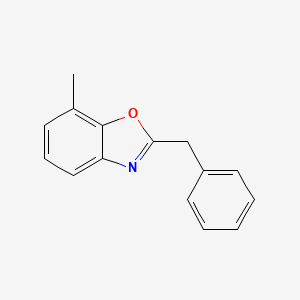
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide, also known as CT-3, is a synthetic cannabinoid compound that was first synthesized in 1994 by John W. Huffman. It belongs to the family of indole-derived synthetic cannabinoids and has been studied extensively for its potential therapeutic properties.
Wirkmechanismus
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide acts on the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain sensation, appetite, and mood. It binds to the CB1 and CB2 receptors in the body and modulates their activity, leading to the analgesic and other effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. It has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions. It has also been studied for its potential use in treating neurological disorders such as multiple sclerosis and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide for lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. This makes it easier to conduct experiments and obtain reliable results. However, one limitation of 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide. One area of interest is its potential use in treating various types of pain, including chronic pain. Another area of research is its potential use in treating inflammatory conditions such as arthritis. Additionally, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide could be studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide is a synthetic cannabinoid compound that has been studied extensively for its potential therapeutic properties. It has been found to have analgesic, anti-inflammatory, and other effects, and could be useful in the treatment of various conditions. More research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide involves the reaction of 3-chlorobenzoyl chloride with cyclohexylamine to form the intermediate product, 3-chlorobenzoylcyclohexylamine. This intermediate is then reacted with methyl thiophene-2-carboxylate in the presence of a base to yield the final product, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been its use as an analgesic or pain reliever. Studies have shown that 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide has analgesic effects that are comparable to those of morphine, but with fewer side effects.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-cyclohexyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-20(15-8-3-2-4-9-15)18(21)17-11-10-16(22-17)13-6-5-7-14(19)12-13/h5-7,10-12,15H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCLFOROBARMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-cyclohexyl-N-methylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)

![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)

![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561018.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)
![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)

![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)